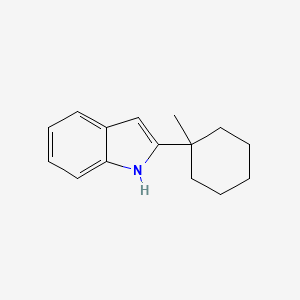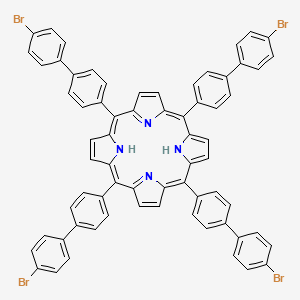
5,10,15,20-Tetrakis-(4'-bromo-biphenyl-4-YL)-porphyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four brominated biphenyl groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine typically involves the following steps:
Synthesis of 4’-bromo-biphenyl-4-carbaldehyde: This intermediate is prepared by bromination of biphenyl followed by formylation.
Condensation Reaction: The 4’-bromo-biphenyl-4-carbaldehyde is then condensed with pyrrole in the presence of an acid catalyst to form the porphyrin core.
Oxidation: The intermediate porphyrinogen is oxidized to form the final porphyrin structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The porphyrin core can undergo oxidation reactions, often leading to the formation of porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogen.
Substitution: The bromine atoms on the biphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like ferric chloride or iodine in the presence of oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrinogen.
Substitution: Functionalized porphyrins with various substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Sensing: Employed in chemical sensors for detecting gases and other analytes.
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, enhancing the delivery of therapeutic agents to target sites.
Industry:
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-porphyrin
- 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin
- 5,10,15,20-Tetrakis-(4-chlorophenyl)-porphyrin
Comparison:
- 5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-porphyrin: Similar structure but with methoxycarbonyl groups, making it more soluble in organic solvents.
- 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups, enhancing its water solubility and potential for bioconjugation.
- 5,10,15,20-Tetrakis-(4-chlorophenyl)-porphyrin: Chlorine substituents provide different electronic properties, affecting its reactivity and applications.
Uniqueness: The presence of brominated biphenyl groups in 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with light and other molecules.
Eigenschaften
Molekularformel |
C68H42Br4N4 |
|---|---|
Molekulargewicht |
1234.7 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis[4-(4-bromophenyl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H42Br4N4/c69-53-25-17-45(18-26-53)41-1-9-49(10-2-41)65-57-33-35-59(73-57)66(50-11-3-42(4-12-50)46-19-27-54(70)28-20-46)61-37-39-63(75-61)68(52-15-7-44(8-16-52)48-23-31-56(72)32-24-48)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-13-5-43(6-14-51)47-21-29-55(71)30-22-47/h1-40,73,76H |
InChI-Schlüssel |
YKOZURAUOKGISY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)Br)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)


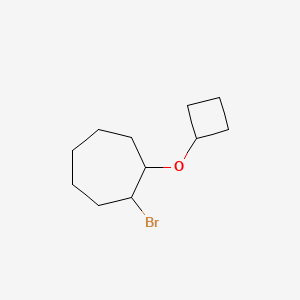


![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
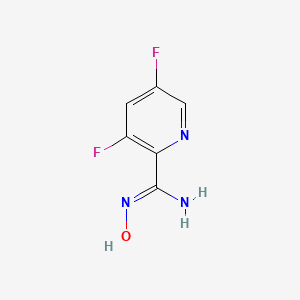
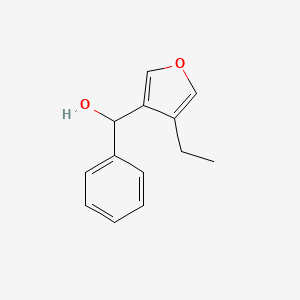
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
